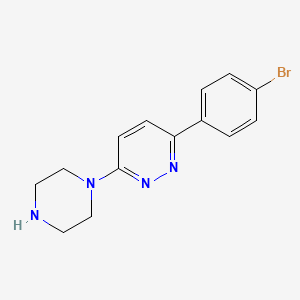

![molecular formula C12H17NO2 B3073018 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 1017183-10-6](/img/structure/B3073018.png)

3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

説明

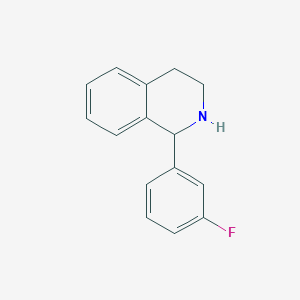

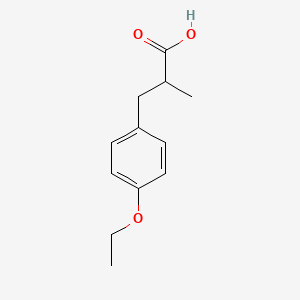

“3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid” is an organic compound . It is a solid in physical form . The compound has a molecular weight of 207.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 207.27 . The InChI code provides further details about its molecular structure .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Methods : 3-Dimethylamino-3-phenylpropanol, a related compound, is synthesized from benzaldehyde and malonic acid through the Knoevenagel reaction, followed by reduction and the Eschweiler-Clark reaction, yielding a 29% overall yield based on benzaldehyde (Xiang, 2006).

- Polymerization and Functionalization : It's utilized in the heterogeneous atom transfer radical polymerization (ATRP) of styrene, where its variant APPBr acts as an initiator. The resulting end-functionalized polystyrene exhibits strong green-light emission, influenced by the presence of different metal cations (Zhou et al., 2014).

Chemical Reactions and Interactions

- Antimicrobial Activity : Derivatives of 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one exhibit antimicrobial activities. The reaction with various hydrazides under microwave irradiation produces pyrazole derivatives with promising antibacterial and antifungal properties (Swarnkar, Ameta, & Vyas, 2014).

- Electron Transfer Properties : As a dopant in thin films, a related compound, N-DMBI-H, controls electrical conductivity and shows potential in improving the chemical stability of dopant molecules (Uebe et al., 2018).

Sensing and Detection Applications

- Fluorescent Chemo-sensor : A fluorescent chemo-sensor variant selectively senses and captures picric acid, showing remarkable fluorescence quenching. The selectivity is due to multiple hydrogen bonds and electrostatic interactions (Vishnoi et al., 2015).

- Controlled Molecule Delivery : Incorporated in a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer device, the compound aids in pH-dependent, controlled small molecule delivery, demonstrating potential for implantable drug delivery systems (Gao et al., 2013).

Corrosion Inhibition

- Metal Corrosion Inhibition : Derivatives of 3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid show efficacy as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications (Quraishi & Sharma, 2005).

Optical and Electronic Applications

- Nonlinear Optical Absorption : A synthesized derivative shows interesting properties like a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential in optical device applications (Rahulan et al., 2014).

- Biocompatible Luminogens : The compound contributes to the design of biocompatible macromolecular luminogens useful for sensing and removal of metal ions like Fe(III) and Cu(II), and is applicable in environmental and biological fields (Dutta et al., 2020).

特性

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNAQGXGRDEBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)